4-Bromobenzo[c]isoxazole-3-carboxylic Acid
Description
Contextualization of Benzisoxazole and Isoxazole (B147169) Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, defined as cyclic structures containing at least one non-carbon atom in the ring, form the largest classical division of organic chemistry. acs.org Their prevalence in nature and industry is immense; they are foundational to a majority of pharmaceuticals, agrochemicals, and a wide array of industrial materials. acs.orgresearchgate.net Within this broad class, the isoxazole and benzisoxazole systems occupy a position of particular significance.
Historical Perspectives and Structural Significance of Isoxazole and Benzisoxazole Systems
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. wikipedia.orgnih.gov This arrangement makes the structure electron-rich and imparts specific reactivity, notably the susceptibility of the weak N-O bond to cleavage under certain conditions, such as UV irradiation, a phenomenon first reported in 1966. wikipedia.orgnih.gov Isoxazole rings are found in natural products like the neurotoxins ibotenic acid and muscimol. wikipedia.org
The fusion of an isoxazole ring with a benzene (B151609) ring gives rise to benzisoxazole (specifically, 1,2-benzisoxazole), an aromatic organic compound with the formula C₇H₅NO. wikipedia.orgontosight.ai This fusion enhances the stability of the heterocyclic core. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation is due to its recurrence in a multitude of biologically active compounds across various therapeutic areas, including antipsychotics, anticonvulsants, and antimicrobial agents. wikipedia.orgnih.gov The structural rigidity and specific electronic properties of the benzisoxazole system allow it to serve as a robust pharmacophore, capable of precise interactions with biological targets. researchgate.net
| Drug Name | Therapeutic Area | Scaffold |
| Risperidone | Antipsychotic | Benzisoxazole |
| Paliperidone | Antipsychotic | Benzisoxazole |
| Zonisamide | Anticonvulsant | Benzisoxazole |
| Valdecoxib | COX-2 Inhibitor | Isoxazole |
| Cloxacillin | Antibiotic | Isoxazole |
| Leflunomide | DMARD | Isoxazole |
Role of Halogenated Heterocycles in Modern Organic Synthesis and Material Science
The introduction of halogen atoms (F, Cl, Br, I) onto heterocyclic rings is a powerful strategy in modern organic chemistry. sigmaaldrich.com Halogenated heterocycles are highly significant as versatile intermediates in synthesis. sigmaaldrich.com The presence of a halogen, such as bromine, provides a reactive handle that can be manipulated through various chemical reactions. sigmaaldrich.com This allows for the construction of more complex molecular architectures.
Specifically, the carbon-bromine bond can participate in a wide array of synthetic protocols, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. sigmaaldrich.comsci-hub.se This enables the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental process in drug discovery and materials science. sci-hub.se Furthermore, brominated derivatives of fused heterocycles are important precursors for creating organic dyes and materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.com
Rationale for Dedicated Academic Inquiry into 4-Bromobenzo[c]isoxazole-3-carboxylic Acid
The specific structure of this compound is not a random assortment of functional groups; rather, it represents a carefully designed molecular entity. The rationale for its synthesis and study is rooted in the predictable effects of its substituents and its utility as a strategic synthetic intermediate.
Elucidation of Specific Substituent Effects at the C-4 Position of the Benzo[c]isoxazole Core
The properties and reactivity of a heterocyclic ring are profoundly influenced by the nature and position of its substituents. In the case of the isoxazole core, substituents at the C-4 position have a notable impact on the electronic character of the ring system. researchgate.net
The bromine atom at the C-4 position of this compound acts as an electron-withdrawing group. Research on simpler isoxazole systems has shown that electron-withdrawing substituents at this position enhance the polarity of the adjacent C4–C5 bond and weaken the N–O bond. researchgate.net This electronic perturbation makes the molecule more susceptible to certain types of reactions, including nucleophilic attack or reduction. researchgate.net The bromine atom itself serves as a key functional group, enabling further molecular elaboration through reactions that selectively target the C-Br bond. mdpi.com The carboxylic acid at the C-3 position further modifies the electronic landscape and provides another site for chemical modification, such as esterification or amide bond formation. evitachem.comcymitquimica.com
Strategic Utility as a Molecular Scaffold and Versatile Building Block in Chemical Synthesis
The combination of the stable benzisoxazole core, a reactive bromine handle, and a modifiable carboxylic acid group makes this compound a highly valuable and versatile building block in chemical synthesis. evitachem.com It is primarily utilized as a pharmaceutical intermediate for the construction of more complex and potent drug candidates. evitachem.comlookchem.com
Researchers have used the closely related benzo[d]isoxazole-3-carboxylic acid as a key intermediate in the synthesis of potent inhibitors of hypoxia-inducible factor (HIF)-1α, a protein implicated in tumor development. nih.gov The presence of the bromine atom in the 4-position offers an additional vector for diversification, allowing chemists to introduce a wide range of aryl or heteroaryl groups via cross-coupling reactions. mdpi.com This modular approach is central to modern drug discovery, enabling the systematic exploration of a compound's structure-activity relationship (SAR) to optimize its biological efficacy. evitachem.com Therefore, this compound serves as a foundational component for building libraries of novel compounds for biological screening. evitachem.com
| Property | Data |
| Compound Name | This compound |
| CAS Number | 1352394-84-3 |
| Molecular Formula | C₈H₄BrNO₃ |
| Molecular Weight | 242.03 g/mol |
| Appearance | Typically a white to off-white crystalline solid |
| Solubility | Soluble in organic solvents like DMSO and ethanol; limited solubility in water |
| Primary Application | Pharmaceutical intermediate; Building block for organic synthesis |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrNO3 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
4-bromo-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)13-10-5/h1-3H,(H,11,12) |
InChI Key |
UKMZUDYHASCFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=C2C(=C1)Br)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromobenzo C Isoxazole 3 Carboxylic Acid
Strategies for the Construction of the Benzo[c]isoxazole Ring System
The formation of the fused benzo[c]isoxazole core is a pivotal step in the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, primarily revolving around the formation of the N-O bond within the isoxazole (B147169) ring fused to the benzene (B151609) ring.
Cyclization Reactions Employing Nitrogen and Oxygen Heteroatoms
The construction of the benzo[c]isoxazole ring system often relies on intramolecular cyclization reactions of appropriately substituted benzene derivatives. These methods typically involve the formation of a bond between a nitrogen and an oxygen atom, which are strategically positioned on adjacent carbons of the benzene ring.
Another significant strategy is the Fe(II)-catalyzed intramolecular cyclization of 2-acylarylazides. nih.gov In this method, an azide (B81097) group ortho to a carbonyl group undergoes cyclization in the presence of an iron(II) catalyst to furnish the benzo[c]isoxazole core. This approach offers a mild and efficient route to the desired heterocyclic system.
Furthermore, indium-mediated heterocyclization of 2-nitroacylbenzenes represents another viable pathway. nih.gov This method leverages the reducing power of indium to facilitate the reductive cyclization of the nitro group with the neighboring acyl group, leading to the formation of the benzo[c]isoxazole ring.
A summary of these cyclization strategies is presented in the table below.
| Starting Material | Key Reagent/Catalyst | Product Ring System | Reference |
| o-Acylphenylhydroxylamines | Spontaneous | Benzo[c]isoxazole | nih.gov |
| 2-Nitroacylbenzenes | Stannous chloride | Benzo[c]isoxazole | nih.gov |
| 2-Acylarylazides | Fe(II) catalyst | Benzo[c]isoxazole | nih.gov |
| 2-Nitroacylbenzenes | Indium | Benzo[c]isoxazole | nih.gov |
Oxidative Cyclization Approaches for Heterocycle Formation
Oxidative cyclization methods provide an alternative and powerful tool for the construction of the benzo[c]isoxazole ring. These approaches typically involve the formation of the N-O bond through an oxidative process, often starting from precursors with pre-installed nitrogen and oxygen functionalities.
One such strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. While this method is more general for isoxazole synthesis, it can be adapted for the construction of the benzo[c]isoxazole system. rsc.orgnih.gov The reaction proceeds by treating the oxime with an electrophilic halogen source, such as iodine monochloride (ICl), which induces cyclization to form the corresponding 4-haloisoxazole. rsc.org This approach is notable for its mild reaction conditions and tolerance of various functional groups.
Another relevant oxidative cyclization involves the intramolecular reaction of oximes. For example, the oxidation of aldoximes can generate nitrile oxides in situ, which can then undergo intramolecular cycloaddition with a suitably positioned functional group on the aromatic ring to form the fused heterocyclic system.
The table below outlines key features of these oxidative cyclization approaches.
| Precursor Type | Key Reagent/Condition | Resulting Heterocycle | Reference |
| 2-Alkyn-1-one O-methyl oximes | ICl, I2, Br2 | 4-Haloisoxazole | rsc.orgnih.gov |
| Aldoximes with tethered alkyne/alkene | Hypervalent iodine reagents | Polycyclic isoxazoles |
Development of Regioselective Synthesis Routes for 4-Substituted Benzisoxazoles
Achieving regioselective synthesis, particularly for 4-substituted benzisoxazoles like the 4-bromo derivative, is a critical challenge. The position of the substituent on the benzene ring dictates the starting materials and the synthetic strategy.
For the synthesis of 4-bromobenzo[c]isoxazoles, the bromine atom must be incorporated into the starting benzene derivative at the appropriate position relative to the groups that will form the isoxazole ring. This often involves the use of ortho-lithiated intermediates or directed ortho-metalation strategies to introduce functional groups at specific positions.
Methodologies for the regioselective synthesis of polysubstituted isoxazoles often rely on the careful choice of precursors and reaction conditions to control the outcome of the cyclization. rsc.org For instance, the cyclocondensation of β-enamino diketones with hydroxylamine (B1172632) can be directed to yield specific regioisomers by varying the solvent, the presence of a Lewis acid, and the structure of the starting β-enamino diketone. While not directly applied to benzo[c]isoxazoles in the cited literature, these principles of regiocontrol are fundamental to achieving the desired 4-bromo substitution pattern.
Functionalization for Carboxylic Acid Group Introduction at C-3
Once the 4-bromobenzo[c]isoxazole core is established, the next crucial step is the introduction of the carboxylic acid group at the C-3 position. This can be achieved through various functionalization strategies.
Hydrolysis-Based Synthetic Pathways from Ester Precursors (e.g., Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate)
A common and reliable method for introducing a carboxylic acid group is through the hydrolysis of a corresponding ester precursor. In the context of 4-Bromobenzo[c]isoxazole-3-carboxylic acid, the synthesis often proceeds via Ethyl 4-bromobenzo[c]isoxazole-3-carboxylate.
This ester precursor can be synthesized and then subjected to hydrolysis, typically under basic conditions, to yield the desired carboxylic acid. Alkaline saponification, using reagents such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a standard procedure for this transformation. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the cleavage of the ester bond and the formation of the carboxylate salt. Subsequent acidification then yields the final carboxylic acid product.
| Ester Precursor | Hydrolysis Condition | Product |
| Ethyl 4-bromobenzo[c]isoxazole-3-carboxylate | Alkaline Saponification | This compound |
Alternative Carbonylation or Oxidation Methodologies
Beyond ester hydrolysis, other methodologies can be envisioned for the introduction of the carboxylic acid group at the C-3 position.
Carbonylation Reactions: Palladium-catalyzed carbonylation reactions are a powerful tool for the introduction of carbonyl groups. If a suitable precursor, such as a 3-halo-4-bromobenzo[c]isoxazole, were available, it could potentially undergo carbonylation in the presence of carbon monoxide and a palladium catalyst to form a carboxylic acid derivative. This approach, however, is contingent on the accessibility of the required starting material.
Oxidation Methodologies: If a precursor with a C-3 substituent at a lower oxidation state is available, such as a 3-methyl or 3-formyl group, it could be oxidized to the corresponding carboxylic acid. For instance, the oxidation of a 3-methyl-4-bromobenzo[c]isoxazole using strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially yield the desired product. Similarly, the oxidation of a 3-formyl-4-bromobenzo[c]isoxazole would provide a more direct route to the carboxylic acid. The feasibility of these oxidation methods depends on the stability of the benzo[c]isoxazole ring under the required oxidative conditions.
Bromination Chemistry for Selective C-4 Halogenation
Achieving selective halogenation at the C-4 position is a critical step in the synthesis of the target molecule. This can be accomplished either by direct bromination of the pre-formed benzo[c]isoxazole-3-carboxylic acid scaffold or by constructing the heterocyclic ring from a precursor that already contains the bromine atom at the desired position.
Direct bromination involves the electrophilic aromatic substitution of a hydrogen atom on the benzene ring portion of the benzisoxazole molecule. The inherent reactivity of the ring is influenced by the electron-withdrawing nature of the fused isoxazole and the carboxylic acid group, making controlled and regioselective bromination a challenge. Methodologies are adapted from procedures used for similar fused heterocyclic systems. mdpi.comutm.my
One established approach is the use of elemental bromine in a strong acid, such as hydrobromic acid (HBr), often requiring elevated temperatures. mdpi.com The mechanism proceeds via the generation of a potent electrophile (Br+) that attacks the aromatic ring. The C-4 and C-6 positions are generally the most susceptible to electrophilic attack in benzisoxazole systems.
A milder and often more selective alternative employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid catalyst like concentrated sulfuric acid. utm.my This method avoids the handling of highly corrosive and hazardous elemental bromine and can often be performed at or near room temperature, which can improve the regioselectivity and reduce the formation of over-brominated byproducts. utm.my
Table 1: Comparison of Direct Bromination Methods
| Feature | Method A: Br₂ in HBr | Method B: NBS in H₂SO₄ |
|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst/Medium | Hydrobromic Acid (HBr) | Sulfuric Acid (H₂SO₄) |
| Typical Conditions | Elevated temperatures (e.g., 80-130°C) mdpi.comutm.my | Room temperature utm.my |
| Advantages | Strong, effective brominating system | Milder conditions, easier handling, potentially higher selectivity |
| Disadvantages | Harsh conditions, use of hazardous Br₂, potential for side products | Requires stoichiometric use of NBS and strong acid catalyst |
To circumvent the challenges of regioselectivity associated with direct bromination, a highly effective strategy is to utilize a starting material that already contains a bromine atom at the correct position. This approach guarantees the desired C-4 bromo-substitution pattern in the final product.
Table 2: Examples of Brominated Precursors and Synthetic Strategies
| Precursor | General Reaction Type | Advantage |
|---|---|---|
| 4-Bromobenzoic Acid | Multi-step conversion and cyclization evitachem.com | Readily available starting material |
| 4-Bromo-2-hydroxybenzonitrile | Barbier-Grignard-type reaction or cycloaddition organic-chemistry.org | Direct formation of the benzisoxazole core |
Process Optimization for Enhanced Yield, Purity, and Scalability
Optimizing the synthesis of this compound involves refining reaction conditions to improve efficiency and ensuring the process is robust enough for large-scale production.
Modern synthetic chemistry emphasizes the use of milder, safer, and more environmentally friendly procedures. In the context of this synthesis, this involves moving away from harsh reagents and high temperatures.
The use of NBS for bromination instead of elemental bromine is a prime example of applying green chemistry principles, as it reduces hazards. utm.my Furthermore, research into the formation of the benzisoxazole ring itself has identified mild reaction conditions, such as the fluoride-mediated in-situ generation of reactive intermediates like arynes and nitrile oxides, which can proceed at room temperature. organic-chemistry.orgchim.it Adopting such methods can lead to higher yields, fewer byproducts, and reduced energy consumption. The exploration of aqueous media or less harmful organic solvents is another key aspect of green process development. beilstein-journals.org
Table 3: Application of Green Chemistry Principles
| Principle | Application to Synthesis |
|---|---|
| Safer Reagents | Substituting elemental bromine with N-bromosuccinimide (NBS) utm.my |
| Energy Efficiency | Utilizing reactions that proceed at room temperature, such as fluoride-mediated cycloadditions organic-chemistry.orgchim.it |
| Waste Prevention | Employing highly regioselective precursor-based methods to minimize isomeric byproducts and simplify purification evitachem.com |
| Atom Economy | Designing cycloaddition or C-H activation pathways that incorporate a high percentage of atoms from reactants into the final product researchgate.net |
Translating a laboratory-scale synthesis to large-scale production requires careful consideration of safety, cost, and robustness. For the synthesis of this compound, the precursor-based approach is often more suitable for scale-up. This is because it provides greater control over product purity, thereby avoiding the potentially difficult and costly chromatographic separation of isomers that might arise from direct bromination.
Key parameters for successful large-scale synthesis include efficient heat management, especially during potentially exothermic bromination or cyclization steps, controlled rates of reagent addition, and the development of a purification protocol based on crystallization rather than chromatography. The selection of stable, readily available, and cost-effective starting materials is also paramount. While modern techniques like palladium-catalyzed C-H activation offer elegant synthetic routes, their cost and potential for metal contamination must be carefully managed in a large-scale context. researchgate.net A well-designed, multi-step synthesis from an inexpensive brominated precursor often represents the most practical and scalable approach.
Table 4: Scalability Comparison of Synthetic Routes
| Factor | Direct Bromination | Precursor-Based Synthesis |
|---|---|---|
| Cost of Reagents | Potentially lower (Br₂/NBS are bulk chemicals) | Higher (brominated precursors can be more expensive) |
| Process Control | Moderate (controlling selectivity can be difficult) | High (regiochemistry is pre-determined) |
| Product Purity (Crude) | Lower (risk of isomeric byproducts) | High |
| Purification Method | Often requires chromatography | Often achievable by crystallization |
Despite a comprehensive search for spectroscopic data on this compound (CAS Number: 1352394-84-3), specific experimental data for ¹H NMR, ¹³C NMR, advanced two-dimensional NMR, high-resolution mass spectrometry, and electrospray ionization mass spectrometry for this particular compound are not publicly available in the searched scientific literature and databases.
Chemical suppliers list the compound and indicate the availability of such data upon request, but the data itself is not disclosed in publicly accessible documents. The available search results provide spectroscopic information for related but structurally distinct compounds, such as various substituted isoxazoles, benzoisothiazoles, and brominated benzoic acids. However, per the strict instructions to focus solely on "this compound," this analogous data cannot be used to generate a scientifically accurate and non-speculative article.
Therefore, it is not possible to provide the detailed spectroscopic and structural elucidation as requested in the outline without access to the primary spectral data for the specific compound .
Comprehensive Spectroscopic and Structural Elucidation of 4 Bromobenzo C Isoxazole 3 Carboxylic Acid
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Spectroscopic techniques are indispensable in the characterization of molecular structures. For 4-Bromobenzo[c]isoxazole-3-carboxylic acid, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic properties, respectively.
Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid group, the aromatic benzisoxazole core, and the carbon-bromine bond.
The most prominent feature for the carboxylic acid moiety is a very broad absorption band for the O-H stretching vibration, typically appearing in the 3300–2500 cm⁻¹ region. vscht.czdocbrown.info This broadening is a direct consequence of intermolecular hydrogen bonding between carboxylic acid molecules, which often form dimeric structures in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band, generally found between 1715 and 1680 cm⁻¹. docbrown.infopressbooks.pub The presence of conjugation with the benzisoxazole ring system may shift this absorption to a slightly lower wavenumber. Additionally, C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1320–1210 cm⁻¹ and 960–900 cm⁻¹, respectively. docbrown.info
The aromatic benzisoxazole system contributes its own set of characteristic peaks. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). vscht.cz Aromatic C=C ring stretching vibrations usually produce multiple bands of variable intensity in the 1600–1400 cm⁻¹ range. vscht.cz Vibrations corresponding to the C=N and N-O bonds of the isoxazole (B147169) ring are also expected within the fingerprint region. The C-Br stretching vibration typically results in a strong absorption in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300–2500 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1715–1680 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3100–3000 | Medium to Weak |
| Aromatic Ring | C=C stretch | 1600–1400 | Medium to Weak |
| Carboxylic Acid | C-O stretch | 1320–1210 | Medium |
| Carboxylic Acid | O-H bend | 960–900 | Medium, Broad |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. The UV-Vis spectrum of this compound is dictated by its extended π-electron system, which encompasses the fused benzene (B151609) and isoxazole rings, as well as the carboxylic acid group.
The molecule contains multiple chromophores—the benzisoxazole ring and the carbonyl group—which are conjugated. This extended conjugation is expected to result in strong absorption bands in the ultraviolet region, primarily due to π → π* transitions. The benzisoxazole system itself is a significant chromophore, and its electronic absorption is influenced by the substituents on the ring. The bromine atom and the carboxylic acid group act as auxochromes, which can modify the absorption maxima (λmax) and molar absorptivity (ε) of the primary chromophore. Specifically, the bromine atom, through its lone pairs of electrons, can participate in resonance and cause a bathochromic (red) shift of the absorption bands.
While specific experimental λmax values for this compound are not detailed in the available literature, analogous aromatic carboxylic acids and benzisoxazole derivatives typically exhibit strong absorptions below 350 nm. science-softcon.de The spectrum would likely show complex bands representing the various π → π* transitions within the aromatic system. Weaker n → π* transitions, associated with the non-bonding electrons of the oxygen and nitrogen atoms in the carbonyl and isoxazole groups, may also be observed, often as shoulders on the more intense π → π* bands.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about molecular geometry, conformation, and the nature of intermolecular interactions that govern crystal packing.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Geometrical Parameters
Single-Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would yield a wealth of structural data. mdpi.com This technique would confirm the planarity of the fused benzisoxazole ring system and provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.
Although this compound is an achiral molecule, SCXRD is the gold standard for determining absolute stereochemistry in chiral compounds. For this molecule, the analysis would provide key geometrical parameters, such as the C-C and C-N bond lengths within the heterocyclic ring, the geometry of the carboxylic acid group, and the C-Br bond distance. This data is crucial for understanding the electronic effects of the substituents on the aromatic system and for validating theoretical molecular models.
Table 2: Representative Geometrical Parameters Obtainable from SCXRD Analysis
| Parameter Type | Specific Measurement Examples | Significance |
|---|---|---|
| Bond Lengths (Å) | C=O, C-O, O-H (Carboxylic Acid) | Confirms functional group identity and hybridization |
| C-N, N-O, C=C (Benzisoxazole Ring) | Details the geometry of the heterocyclic core | |
| C-Br | Provides information on the aryl-halide bond | |
| Bond Angles (°) | O-C=O (Carboxylic Acid) | Defines the geometry of the carboxyl group |
| Angles within the fused ring system | Confirms ring strain and planarity |
| Torsion Angles (°) | Angle between the plane of the ring and the carboxylic acid group | Describes the molecular conformation |
Analysis of Intermolecular Interactions, Crystal Packing, and Polymorphism
Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the solid state. The crystal packing of this compound would be dictated by a combination of intermolecular forces.
The most significant of these is expected to be hydrogen bonding. Carboxylic acids frequently form strong O-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers where the carboxyl groups of two molecules face each other. researchgate.netuky.edu This is a highly stable and common supramolecular synthon.
Other non-covalent interactions would also play a crucial role in stabilizing the crystal lattice. These could include:
π–π Stacking: The planar aromatic benzisoxazole rings may stack on top of one another, an interaction that helps to maximize packing efficiency. researchgate.net
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with an electron-rich atom (like the carbonyl oxygen or isoxazole nitrogen) of a neighboring molecule.
C-H···O Interactions: Weaker hydrogen bonds between aromatic C-H groups and oxygen atoms could further stabilize the three-dimensional architecture. nih.gov
The study of these interactions is fundamental to crystal engineering. Furthermore, many organic molecules can crystallize in multiple different arrangements, a phenomenon known as polymorphism. uky.edu Different polymorphs of a compound can have distinct physical properties. While the existence of polymorphs for this compound is not documented in the searched literature, crystallographic studies would be essential to identify and characterize any such forms.
Theoretical and Computational Chemistry Approaches for 4 Bromobenzo C Isoxazole 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 4-Bromobenzo[c]isoxazole-3-carboxylic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization. researchgate.net This process finds the minimum energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate important energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For derivatives of isoxazole (B147169), these calculations help in understanding their potential as antibacterial, antifungal, and antimicrobial agents. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.89 Å |
| C=O Bond Length | ~1.21 Å |
| O-H Bond Length | ~0.97 Å |
| Isoxazole Ring Strain | Moderate |
Note: The values in this table are illustrative and based on typical bond lengths and computational studies of similar molecules. Actual values would be obtained from specific DFT calculations for this compound.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. These predicted spectra can be correlated with experimental data, and often show a high degree of agreement, with correlation coefficients (R²) exceeding 0.97 for both proton and carbon signals in similar benzisoxazole derivatives. researchgate.net
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated frequencies are often scaled to better match experimental Fourier-transform infrared (FTIR) and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR (Aromatic Protons) | 7.5 - 8.5 ppm |
| ¹³C NMR (Carboxylic Carbon) | ~165 ppm |
| IR (C=O stretch) | ~1720 cm⁻¹ |
| IR (O-H stretch) | ~3300 cm⁻¹ |
Note: These are estimated values based on computational studies of analogous compounds and serve for illustrative purposes.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. niscpr.res.in For this compound, docking studies can be employed to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of similar benzoxazole (B165842) derivatives, docking has been used to predict binding affinity to targets like DNA gyrase. researchgate.net The docking scores provide an estimate of the binding affinity, with more negative scores generally indicating stronger binding. researchgate.net
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a rotatable carboxylic acid group, understanding its conformational preferences is crucial as the bioactive conformation may not be the lowest energy conformation in isolation. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This information is valuable for understanding its flexibility and how it might adapt its shape to fit into a biological target's binding site.
In Silico Structure-Activity Relationship (SAR) and Drug Design Principles
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. These studies are fundamental in modern drug design, allowing for the rational optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) is a common in silico SAR approach. In a QSAR study, mathematical models are developed to relate the biological activity of a set of molecules to their physicochemical properties or structural features, known as molecular descriptors. For heterocyclic compounds like benzoxazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer or antimicrobial activities. who.intijpsdronline.com These models can identify which structural features are important for activity. For example, a QSAR study on benzoxazole derivatives identified topological parameters and molecular connectivity indices as being highly relevant for their antimicrobial activity. researchgate.net
For this compound, a QSAR study involving a series of related analogues could reveal the influence of the bromo-substituent and the carboxylic acid group on a particular biological activity. The insights gained from such studies can guide the design of new derivatives with improved potency and selectivity.
Table 3: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment |
| Steric | Molecular volume, Surface area |
| Hydrophobic | LogP |
| Topological | Connectivity indices |
Computational Approaches to Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com For this compound, a hypothetical pharmacophore model would be constructed to identify its key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic features.
The process would typically begin with the generation of a 3D conformation of the molecule. Computational software would then be used to identify potential pharmacophoric features. In the case of this compound, the key features would likely include:
A hydrogen bond donor from the carboxylic acid's hydroxyl group.
A hydrogen bond acceptor from the carboxylic acid's carbonyl oxygen and the isoxazole nitrogen.
An aromatic ring feature from the fused benzene (B151609) ring.
A halogen bond donor feature associated with the bromine atom.
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar pharmacophoric features that might exhibit similar biological activity. nih.gov
Lead optimization is an iterative process that refines the structure of a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov Computational chemistry plays a vital role in this process. For this compound, lead optimization strategies would involve in silico modifications to its structure and subsequent evaluation of the impact of these changes on its predicted activity and properties. For instance, quantitative structure-activity relationship (QSAR) studies could be performed on a series of its derivatives to build a statistical model that correlates structural features with biological activity. oaji.netnih.gov This model could then guide the design of new analogs with enhanced potency. Techniques like molecular docking would be used to predict the binding mode of the compound and its analogs within the active site of a target protein, providing insights for structure-based drug design. researchgate.net
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrogen Bond Donor | Carboxylic acid -OH | Interaction with acceptor groups on a biological target |
| Hydrogen Bond Acceptor | Carboxylic acid C=O, Isoxazole N | Interaction with donor groups on a biological target |
| Aromatic Ring | Benzene ring | π-π stacking or hydrophobic interactions |
| Halogen Bond Donor | Bromine atom | Interaction with nucleophilic atoms on a biological target |
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. They are crucial for QSAR studies and for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A variety of molecular descriptors can be calculated for this compound using computational software. While experimentally verified data for this specific molecule is scarce, theoretical calculations can provide valuable estimates.
Molar Refractivity (MR) is a measure of the total polarizability of a mole of a substance and is related to the volume of the molecules and the London dispersive forces. It is often used in QSAR models to describe steric effects.
Topological Polar Surface Area (TPSA) is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Rotatable Bonds refers to the number of bonds that allow free rotation around them. A lower number of rotatable bonds is generally associated with better oral bioavailability in drug candidates.
Table 2: Predicted Molecular Descriptors for this compound (Illustrative)
| Descriptor | Predicted Value (Hypothetical) | Relevance to Biological Activity |
| Molar Refractivity (MR) | ~50-55 cm³/mol | Influences binding affinity through steric and dispersion interactions. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Predicts cell permeability and oral bioavailability. |
| Number of Rotatable Bonds | 2 | Affects conformational flexibility and membrane permeability. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found.
Advanced Computational Methodologies for Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and developing new synthetic routes. Advanced computational methodologies, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. nih.gov
For the synthesis of this compound, computational studies could be employed to investigate the plausible reaction pathways. This would involve:
Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactants, intermediates, transition states, and products.
Transition State Searching: Identifying the transition state structures that connect the reactants and products. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to confirm that the identified transition state correctly connects the desired species.
By mapping out the entire potential energy surface of the reaction, computational chemists can determine the most energetically favorable pathway. For instance, in the formation of the benzisoxazole ring, DFT calculations could help to distinguish between different possible cyclization mechanisms. nih.gov These theoretical insights can provide a detailed, atomistic understanding of the reaction, complementing experimental studies and guiding the development of more efficient and selective synthetic methods. rsc.org Computational analysis of similar heterocyclic formations often involves investigating the frontier molecular orbitals (HOMO and LUMO) to understand the electronic aspects of the reaction. ajchem-b.comajchem-b.com
Exploration of Advanced Applications for 4 Bromobenzo C Isoxazole 3 Carboxylic Acid Derivatives in Interdisciplinary Research
Role in Medicinal Chemistry Beyond Direct Biological Activity
In the realm of medicinal chemistry, 4-Bromobenzo[c]isoxazole-3-carboxylic acid and its derivatives are instrumental in the synthesis of a wide array of therapeutic agents. The inherent reactivity of the carboxylic acid and the bromo-substituted benzisoxazole core allows for diverse chemical modifications, leading to the generation of libraries of compounds for drug discovery.
Utilization as a Core Building Block for Diverse Therapeutic Scaffolds
The benzisoxazole motif is a recognized pharmacophore present in a number of clinically used drugs. This compound serves as a key starting material for the construction of more complex therapeutic scaffolds. The carboxylic acid group provides a convenient handle for amide bond formation, esterification, and other coupling reactions, enabling the attachment of various side chains and functional groups to modulate the pharmacological properties of the resulting molecules. The bromine atom on the benzene (B151609) ring offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this versatile building block.
Design and Synthesis of Enzyme Inhibitors
The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery. Derivatives of this compound have been explored as scaffolds for the design of inhibitors for several key enzymes implicated in human diseases.
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors: Under low oxygen conditions (hypoxia), a characteristic of solid tumors, the transcription factor HIF-1α is stabilized and promotes tumor growth and metastasis. Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription. In the synthesis of these inhibitors, benzo[d]isoxazole-3-carboxylic acid serves as a crucial intermediate. nih.gov The structural simplicity and potent activity of these derivatives make them promising candidates for further development as anticancer agents. nih.gov A series of 26 benzo[d]isoxazole derivatives were synthesized and evaluated, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range in cell-based assays. nih.gov
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: AKR1C3 is an enzyme involved in the biosynthesis of androgens and is considered a significant target in castration-resistant prostate cancer. Researchers have designed potent and selective AKR1C3 inhibitors based on the benzoisoxazole moiety. This was achieved through a bioisosteric scaffold hopping approach from the known non-steroidal anti-inflammatory drug (NSAID) flufenamic acid, where the acidic hydroxybenzoisoxazole moiety was designed to mimic the role of the benzoic acid in the original scaffold.
D-Amino Acid Oxidase (DAAO) Inhibitors: DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor in the brain. Inhibition of DAAO is a potential therapeutic strategy for neurological and psychiatric disorders. A series of benzo[d]isoxazol-3-ol derivatives have been synthesized and evaluated as DAAO inhibitors, with some compounds showing potent inhibition in the submicromolar range. researchgate.netbeilstein-journals.org
Bacterial Serine Acetyltransferase Inhibitors: The L-cysteine biosynthesis pathway is crucial for the survival and virulence of many bacteria. Serine acetyltransferase is a key enzyme in this pathway, making it an attractive target for the development of novel antibacterial agents. While direct synthesis from this compound is not explicitly detailed in the provided search results, the isoxazole (B147169) scaffold is being explored for the development of inhibitors for this enzyme.
| Target Enzyme | Therapeutic Area | Role of Benzoisoxazole Scaffold |
| HIF-1α | Oncology | Core structure for transcription inhibitors |
| AKR1C3 | Oncology (Prostate Cancer) | Bioisosteric replacement for inhibitor design |
| DAAO | Neurology/Psychiatry | Scaffold for potent inhibitors |
Development of Antimicrobial and Antifungal Agents and Scaffolds
The isoxazole nucleus is a component of several antimicrobial and antifungal agents. The structural features of this compound make it an attractive starting point for the synthesis of new compounds with potential activity against a range of pathogens. The ability to modify both the carboxylic acid and the aromatic ring allows for the fine-tuning of the antimicrobial spectrum and potency. Research into isoxazole-based derivatives has shown activity against various microbial strains, indicating the potential for this scaffold in addressing the growing challenge of antimicrobial resistance.
Contributions to Materials Science and Optoelectronics
Beyond its biomedical applications, the unique photophysical properties of molecules derived from this compound are being harnessed in the field of materials science.
Precursor for Aggregation-Induced Emission (AIE) Organic Monomers
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. While direct use of this compound as an AIE precursor is an area of ongoing research, the isoxazole scaffold has been incorporated into molecules exhibiting AIE. For example, fluorescent molecules based on a fluorinated isoxazole scaffold have been synthesized and shown to exhibit AIE properties. nih.gov The introduction of a fluorine substituent into 3,5-diarylisoxazoles led to an increase in fluorescence intensity in the aggregated state. nih.gov This suggests that the benzoisoxazole core, with its potential for extensive conjugation and intermolecular interactions, could be a valuable component in the design of novel AIE-active materials.
Despite a comprehensive search for "this compound," publicly available scientific literature and data are insufficient to generate a thorough and informative article focusing on its advanced applications as outlined. The search results consistently lack specific research findings related to this particular compound in the requested areas of electronic and optical materials, advanced polymers, organic dyes, analytical chemistry, and environmental chemistry.
The performed searches yielded primarily supplier listings with basic chemical information, general reviews on the broader categories of isoxazole and benzisoxazole derivatives, and information on the environmental fate of other brominated compounds. This general information does not provide the specific, detailed research findings necessary to accurately and comprehensively address the subsections of the requested article.
Therefore, it is not possible to construct an article that is both scientifically accurate and strictly adheres to the provided outline for "this compound." The required in-depth information for each specified application is not available in the provided search results.
Potential in Environmental Chemistry Research
Study of the Environmental Fate and Impact of Brominated Organic Compounds
The environmental trajectory of synthetic chemical compounds is a critical area of study, particularly for halogenated organic molecules which can exhibit persistence and potential for bioaccumulation. While specific data on the environmental fate and impact of this compound is not extensively available in current literature, an understanding of its potential behavior can be inferred from the well-documented studies of other brominated organic compounds, such as brominated flame retardants (BFRs) and brominated aromatic acids.
Brominated organic compounds are known for their chemical stability, a property that is advantageous in many industrial applications but can lead to environmental persistence. nih.gov Like many halogenated organic compounds, BFRs generally exhibit limited biodegradability. nih.gov The environmental fate of such compounds is governed by a combination of abiotic and biotic processes. Abiotic degradation pathways may include photodegradation, where sunlight can induce the cleavage of carbon-bromine bonds, and chemical reactions with other environmental constituents. nih.gov For instance, the photodegradation of polybrominated diphenyl ethers (PBDEs) can lead to the formation of less brominated, and sometimes more toxic, congeners. nih.gov
Biotic degradation, primarily through microbial action, is a key process in the ultimate removal of organic pollutants from the environment. mdpi.com The aerobic microbial degradation of some BFRs, such as tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), has been demonstrated by bacterial consortia. mdpi.com Studies have shown that the presence of a carbon source can be essential to initiate the degradation process, suggesting a co-metabolic mechanism. mdpi.com The initial step in the aerobic biodegradation of some brominated compounds is thought to be an oxidative process, potentially involving monooxygenase enzymes. mdpi.com
The ecotoxicological impact of brominated organic compounds is a significant concern. Many BFRs are considered toxic and bioaccumulative. nih.gov Their persistence allows them to enter the food chain, leading to biomagnification in higher trophic levels. The toxicity of heterocyclic compounds, a class to which this compound belongs, can be influenced by both the core heterocyclic structure and the presence of halogen atoms. mdpi.com Studies on various heterocyclic pharmaceuticals have indicated that many are very toxic to aquatic organisms. mdpi.com
Due to the lack of specific data for this compound, the following table presents representative data for other brominated organic compounds to illustrate the range of environmental persistence and toxicity observed in this class of chemicals.
Table 1: Environmental Fate and Ecotoxicity Data for Selected Brominated Organic Compounds
| Compound | Persistence (Half-life) | Bioaccumulation Potential (BCF) | Aquatic Toxicity (EC50/LC50) | Source |
|---|---|---|---|---|
| Decabromodiphenyl ether (BDE-209) | High (years in sediment) | Moderate to High (up to 5,000) | Low to Moderate | nih.gov |
| Hexabromocyclododecane (HBCDD) | High (months to years) | High (up to 18,100) | High (<1 mg/L for some organisms) | nih.gov |
| Tribromo-neopentyl alcohol (TBNPA) | Low (days in aerobic water) | Low | Moderate | mdpi.com |
| 2,4,6-Tribromophenol (TBP) | Low to Moderate (days to weeks) | Low to Moderate | High (<1 mg/L for some organisms) | acs.org |
This table is for illustrative purposes and presents data for compounds structurally related to this compound to provide context on the potential environmental behavior of brominated organic compounds. BCF: Bioconcentration Factor; EC50: Half maximal effective concentration; LC50: Median lethal concentration.
Development of Probes for Environmental Monitoring and Remediation Technologies
The development of sensitive and selective chemical probes for the detection of environmental pollutants is a rapidly advancing field. Derivatives of this compound hold potential for such applications due to the inherent spectroscopic properties of the benzisoxazole core and the versatility of the carboxylic acid group for further functionalization. While specific research on this compound as an environmental probe is limited, the broader class of isoxazole and benzoxazole (B165842) derivatives has been explored for the development of fluorescent chemosensors. researchgate.netmdpi.com
Fluorescent probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte. mdpi.com The isoxazole ring, being an electron-rich heterocyclic system, can act as a fluorophore. The introduction of a bromine atom and a carboxylic acid group onto the benzo[c]isoxazole scaffold provides opportunities for tuning the electronic and binding properties of the molecule. For example, the bromine atom can be used as a handle for further chemical modifications through cross-coupling reactions to introduce different recognition moieties. The carboxylic acid group can be used to improve water solubility or to anchor the probe to a solid support for the development of sensor devices.
Isoxazole derivatives have been incorporated into chemosensors for the detection of various analytes, including metal ions. researchgate.net For instance, isoxazole-functionalized calix nih.govarenes have been shown to be selective fluorescent sensors for copper(II) ions. researchgate.net Similarly, benzoxazole-based fluorescent macrocycles have been developed for the optical detection of zinc(II) and cadmium(II) ions in aqueous media. mdpi.com The sensing mechanism in these systems often involves a process known as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe restricts intramolecular rotations and vibrations, leading to an increase in fluorescence quantum yield.
Remediation technologies for environments contaminated with brominated organic compounds often involve bioremediation, which utilizes microorganisms to degrade the pollutants. mdpi.com While the direct application of this compound derivatives in remediation is not documented, the development of probes for monitoring the progress of such remediation efforts is a plausible application. For example, a fluorescent probe that can selectively detect the parent brominated compound could be used to track its degradation over time.
The following table provides examples of fluorescent probes based on heterocyclic structures, illustrating their potential application in environmental monitoring.
Table 2: Examples of Heterocyclic-Based Fluorescent Probes for Environmental Analytes
| Probe Scaffold | Target Analyte | Detection Limit | Sensing Mechanism | Source |
|---|---|---|---|---|
| Isoxazole-calix nih.govarene | Copper(II) ions | 0.3 - 3.6 µM | Fluorescence quenching | researchgate.net |
| Benzoxazole-macrocycle | Zinc(II) and Cadmium(II) ions | Not specified | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |
| Benzothiadiazole derivative | Various (e.g., proteins, lipids) | Varies | Solvatochromism, CHEF | nih.gov |
| Imidazole-based sensor | Aluminum(III) and pyrophosphate | Not specified | CHEF and displacement | unigoa.ac.in |
This table is for illustrative purposes to demonstrate the application of heterocyclic compounds as fluorescent probes for various analytes, suggesting the potential for developing probes based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromobenzo[c]isoxazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation-cyclization reactions. For example, intermediates like chalcones react with diethyl oxalate to form diketoesters, which are then treated with hydroxylamine hydrochloride under pH-controlled conditions (acetic acid/sodium acetate buffer, pH 4) to yield isoxazole derivatives . Key factors affecting yield include pH regulation (to favor nucleophilic attack by NHOH) and substituent effects on electrophilicity.
- Data : Yields for analogous isoxazole derivatives range from 60% to 97% depending on substituents (e.g., nitro groups improve cyclization efficiency) .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : Use spectroscopic techniques:
- H/C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 7.37–8.44 ppm, carboxylic acid protons at δ 12–14 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ES+ m/z 260–305 for nitro-substituted analogs) and HRMS data .
- Melting point : Typical dec. points range 138–240°C for related isoxazole-carboxylic acids .
Q. What safety protocols are recommended for handling brominated isoxazole derivatives?
- Guidelines : Avoid inhalation/contact with skin/eyes. Use PPE (gloves, lab coat) and work in a fume hood. In case of exposure, rinse eyes/skin with water for 10+ minutes and seek medical help .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound analogs?
- Methodology : Perform molecular docking studies (e.g., with HIV-1 integrase or System xc− transporter) to assess binding affinity. Focus on pharmacophoric features like the carboxylic acid group and bromine’s steric/electronic effects .
- Example : Docking of 5-aryl-isoxazole-3-carboxylic acids into HIV-1 IN active sites revealed hydrogen bonding with Mg ions and hydrophobic interactions with residue pockets .
Q. What strategies resolve contradictions in spectroscopic data for isoxazole derivatives?
- Case Study : Discrepancies in H NMR shifts (e.g., δ 2.18–2.61 ppm for methyl groups) may arise from solvent effects (DO vs. DMSO-d) or impurities. Cross-validate using HRMS and elemental analysis (e.g., C, H, N percentages within 0.3% deviation) .
Q. How do substituents on the benzo[c]isoxazole scaffold modulate pharmacological activity?
- SAR Insights :
- Electron-withdrawing groups (e.g., Br, NO) : Enhance metabolic stability and target binding (e.g., System xc− inhibition ).
- Hydrophobic groups (e.g., benzyl) : Improve membrane permeability but may reduce solubility .
Q. What eco-friendly synthesis methods are viable for brominated isoxazole-carboxylic acids?
- Green Chemistry Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
